molecular formula C8H5F3N2O2 B13024026 5-(Trifluoromethoxy)-1H-indazol-3-ol CAS No. 1096711-66-8

5-(Trifluoromethoxy)-1H-indazol-3-ol

Cat. No.: B13024026
CAS No.: 1096711-66-8
M. Wt: 218.13 g/mol
InChI Key: OBBNLUFVMAJVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethoxy)-1H-indazol-3-ol is a fluorinated indazole derivative characterized by a trifluoromethoxy (-OCF₃) substituent at position 5 and a hydroxyl (-OH) group at position 2. Indazoles are heterocyclic aromatic compounds with a fused benzene and pyrazole ring, and substitutions at specific positions significantly influence their physicochemical and pharmacological properties.

Properties

CAS No.

1096711-66-8

Molecular Formula

C8H5F3N2O2

Molecular Weight

218.13 g/mol

IUPAC Name

5-(trifluoromethoxy)-1,2-dihydroindazol-3-one

InChI

InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-6-5(3-4)7(14)13-12-6/h1-3H,(H2,12,13,14)

InChI Key

OBBNLUFVMAJVGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=O)NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of 5-(Trifluoromethoxy)-1H-indazol-3-ol involves several steps. One common approach is the condensation of a suitable precursor with a trifluoromethoxy-substituted reagent. Specific reaction conditions and reagents may vary, but the overall strategy aims to introduce the trifluoromethoxy group onto the indazole scaffold.

Industrial Production:: Industrial-scale production methods typically optimize yield, cost, and safety. These methods may involve large-scale reactions, purification, and isolation processes. Unfortunately, detailed industrial protocols for this specific compound are not widely available.

Chemical Reactions Analysis

Reactivity:: 5-(Trifluoromethoxy)-1H-indazol-3-ol can participate in various chemical reactions:

    Substitution Reactions: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on the reaction conditions, it may be oxidized or reduced.

    Common Reagents: Trifluoromethoxy-substituted compounds often react with nucleophiles, electrophiles, or radicals.

Major Products:: The specific products formed depend on the reaction type. For example, substitution reactions may yield derivatives with different substituents on the indazole ring.

Scientific Research Applications

Chemistry:: Researchers explore the trifluoromethoxy group’s impact on reactivity, stability, and pharmacokinetics. It serves as a valuable tool for modifying drug candidates.

Biology and Medicine::

    Drug Discovery: 5-(Trifluoromethoxy)-1H-indazol-3-ol derivatives are investigated as potential drug candidates due to their unique properties.

    Biological Assays: Researchers use these compounds to study biological pathways and molecular interactions.

Industry:: The trifluoromethoxy group finds applications in agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The exact mechanism by which 5-(Trifluoromethoxy)-1H-indazol-3-ol exerts its effects depends on its specific targets. It may interact with enzymes, receptors, or other cellular components.

Comparison with Similar Compounds

Substituent Variations at Position 5

The trifluoromethoxy group distinguishes 5-(Trifluoromethoxy)-1H-indazol-3-ol from analogs with alternative substituents:

Compound Name Position 5 Substituent Key Properties Reference
5-Methoxy-1H-indazole-3-carboxylic acid Methoxy (-OCH₃) Reduced lipophilicity compared to trifluoromethoxy; lower metabolic stability
5-(Difluoromethoxy)-1H-indazole-3-carboxylic acid Difluoromethoxy (-OCHF₂) Intermediate electron-withdrawing effect; higher polarity than trifluoromethoxy
5-Bromo-1H-indazol-3-ol Bromo (-Br) Bulky substituent; potential leaving group for nucleophilic substitution
5-(Trifluoromethyl)-1H-indazol-3-amine Trifluoromethyl (-CF₃) Stronger electron-withdrawing effect; higher metabolic resistance

Key Findings :

  • Trifluoromethoxy (-OCF₃) provides a balance of lipophilicity and electron-withdrawing capacity, enhancing membrane permeability and stability compared to methoxy .
  • Trifluoromethyl (-CF₃) offers greater metabolic resistance but may reduce solubility due to increased hydrophobicity .

Functional Group Variations at Position 3

The hydroxyl group at position 3 is critical for hydrogen bonding and acidity. Comparisons with ester and carboxylic acid derivatives highlight functional flexibility:

Compound Name Position 3 Group Key Properties Reference
Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate Ester (-COOCH₃) Increased lipophilicity; esterases may hydrolyze this group in vivo
5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid Carboxylic acid (-COOH) Higher acidity; potential for salt formation to improve solubility
5-(Trifluoromethoxy)-1H-indazol-3-ol Hydroxyl (-OH) Moderate acidity (pKa ~8–10); capable of hydrogen bonding N/A

Key Findings :

  • Ester derivatives (e.g., methyl carboxylate) are often used as prodrugs to enhance bioavailability .
  • Carboxylic acid derivatives improve water solubility but may require formulation adjustments for cell penetration .

Positional Isomerism and Ring Modifications

Comparisons with indole and pyrazole derivatives illustrate the impact of core structural changes:

Compound Name Core Structure Key Differences Reference
3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-5-fluoro-1H-indole Indole Benzene-pyrole fusion; reduced aromatic nitrogen content alters electronic properties
3-Chloro-5-(trifluoromethoxy)-1H-indazole Indazole Chloro substituent at position 3 increases steric hindrance

Key Findings :

  • Indazoles (two adjacent nitrogen atoms) exhibit greater hydrogen-bonding capacity and metabolic stability compared to indoles .
  • Substitutions at position 3 (e.g., -Cl) can sterically hinder interactions with biological targets .

Pharmacological and Industrial Relevance

  • Fluorine Effects : The trifluoromethoxy group improves bioavailability by reducing basicity of adjacent amines and enhancing resistance to oxidative metabolism .
  • Applications : Derivatives of 5-(Trifluoromethoxy)-1H-indazol-3-ol are explored as intermediates in drug development, particularly for kinase inhibitors or GPCR-targeted therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.